molecular formula C9H8ClFN2 B6206398 4-(3-fluorophenyl)-1H-imidazole hydrochloride CAS No. 2694734-77-3

4-(3-fluorophenyl)-1H-imidazole hydrochloride

Cat. No.: B6206398
CAS No.: 2694734-77-3
M. Wt: 198.6
InChI Key:
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Description

4-(3-Fluorophenyl)-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a fluorophenyl group at the 4-position of the imidazole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-1H-imidazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluoroaniline and glyoxal.

    Formation of Imidazole Ring: The reaction between 3-fluoroaniline and glyoxal in the presence of ammonium acetate leads to the formation of the imidazole ring.

    Hydrochloride Formation: The final step involves the conversion of the imidazole derivative to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides; reactions are conducted under mild to moderate conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-(3-Fluorophenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-1H-imidazole hydrochloride
  • 4-(2-Fluorophenyl)-1H-imidazole hydrochloride
  • 4-(3-Chlorophenyl)-1H-imidazole hydrochloride

Uniqueness

4-(3-Fluorophenyl)-1H-imidazole hydrochloride is unique due to the position of the fluorine atom on the phenyl ring. This specific positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the fluorine atom enhances its stability and lipophilicity, contributing to its effectiveness in various applications.

Properties

CAS No.

2694734-77-3

Molecular Formula

C9H8ClFN2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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